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Abstract
Methyl retinoate, the methyl ester of retinoic acid, is a synthetic retinoid that has played a

significant role in the broader exploration of vitamin A's physiological functions. As a derivative

of retinoic acid, it serves as a valuable tool in dermatological and cancer research, primarily

through its interaction with nuclear retinoic acid receptors (RARs). This technical guide

provides a comprehensive overview of the discovery, history, physicochemical properties,

synthesis, and biological activity of methyl retinoate. Detailed experimental protocols for its

synthesis and relevant biological assays are presented, alongside an exploration of its

mechanism of action within the context of retinoid signaling pathways.

Discovery and History
The story of methyl retinoate is intrinsically linked to the intensive research into vitamin A and

its derivatives that began in the early 20th century. Following the isolation and structural

elucidation of vitamin A, scientific efforts turned towards the synthesis of this vital nutrient and

its metabolites.

The 1940s marked a pivotal period in retinoid chemistry. The pioneering work of Dutch

chemists David Adriaan van Dorp and Jozef Ferdinand Arens, as well as Otto Isler and his

colleagues in Switzerland, led to the successful synthesis of vitamin A and its derivatives,

including vitamin A acid (retinoic acid) and its esters.[1] While a singular "discovery" paper for
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methyl retinoate is not readily identifiable, its synthesis was a logical extension of the methods

developed for retinoic acid. The esterification of the carboxylic acid group of retinoic acid to

form methyl retinoate was a straightforward chemical modification.

Early biological studies with methyl retinoate explored its ability to substitute for vitamin A in

various physiological processes. These investigations revealed that while methyl retinoate
could support growth, it could not fully replicate all the functions of vitamin A, such as its role in

vision and reproduction. This distinction was crucial in delineating the specific functions of

different retinoids and paved the way for understanding their diverse biological roles.

Physicochemical Properties
A thorough understanding of the physicochemical properties of methyl retinoate is essential

for its application in research and development.

Table 1: Physicochemical and Spectroscopic Data for
all-trans-Methyl Retinoate
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Property Value Reference(s)

Chemical Name

methyl (2E,4E,6E,8E)-3,7-

dimethyl-9-(2,6,6-

trimethylcyclohex-1-en-1-

yl)nona-2,4,6,8-tetraenoate

[2]

CAS Number 339-16-2 [2]

Molecular Formula C₂₁H₃₀O₂ [2]

Molecular Weight 314.46 g/mol [2]

Appearance Crystalline solid

Melting Point 63-65 °C

Solubility

Soluble in organic solvents

such as ethanol, DMSO, and

dimethylformamide. Sparingly

soluble in water.

UV/Vis (λmax) ~350 nm

¹H NMR (CDCl₃)

δ (ppm): ~1.03 (s, 6H), ~1.70

(s, 3H), ~2.01 (s, 3H), ~2.36 (s,

3H), ~3.70 (s, 3H), ~5.5-7.8

(m, 6H)

¹³C NMR (CDCl₃)

δ (ppm): ~12.8, 19.2, 21.7,

28.9, 33.1, 34.2, 39.5, 51.0,

118.9, 127.3, 129.5, 130.1,

134.8, 137.4, 139.0, 152.9,

167.4

IR (KBr)

ν (cm⁻¹): ~2925 (C-H stretch),

~1710 (C=O stretch, ester),

~1610 (C=C stretch), ~1150

(C-O stretch)

Mass Spectrometry (EI) m/z: 314 (M⁺), 255, 195, 159
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Experimental Protocols
Synthesis of all-trans-Methyl Retinoate
This protocol is based on a Wittig-Horner reaction, a common method for forming carbon-

carbon double bonds.

Materials:

β-ionone

Methyl diethylphosphonoacetate

Sodium hydride (NaH)

Tetrahydrofuran (THF), anhydrous

Diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl)

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane and ethyl acetate for chromatography

Procedure:

Preparation of the Ylide: In a flame-dried, three-necked flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in

mineral oil, 1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

Add methyl diethylphosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.

Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of

hydrogen gas ceases and the solution becomes clear.
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Wittig-Horner Reaction: Cool the ylide solution back to 0 °C.

Dissolve β-ionone (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir overnight.

Work-up and Purification: Quench the reaction by carefully adding saturated aqueous NH₄Cl.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic extracts and wash with water and then brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography, eluting with a gradient of

hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the

polarity with ethyl acetate).

Collect the fractions containing the desired product (monitored by TLC) and concentrate

under reduced pressure to yield all-trans-methyl retinoate as a yellow crystalline solid.

Radioligand Binding Assay for Retinoic Acid Receptors
(RARs)
This protocol provides a general framework for assessing the binding affinity of methyl
retinoate to RARs.

Materials:

Nuclear extracts from cells expressing RARα, RARβ, or RARγ, or purified recombinant RAR

ligand-binding domains (LBDs).

[³H]-all-trans-retinoic acid (radioligand)

Unlabeled all-trans-retinoic acid (for determining non-specific binding and as a positive

control)
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Methyl retinoate (test compound)

Binding buffer (e.g., Tris-HCl buffer, pH 7.4, containing KCl, DTT, and glycerol)

96-well filter plates with glass fiber filters

Scintillation cocktail

Scintillation counter

Procedure:

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

Total Binding: Nuclear extract/RAR LBD + [³H]-all-trans-retinoic acid in binding buffer.

Non-specific Binding: Nuclear extract/RAR LBD + [³H]-all-trans-retinoic acid + excess

unlabeled all-trans-retinoic acid in binding buffer.

Competition Binding: Nuclear extract/RAR LBD + [³H]-all-trans-retinoic acid + varying

concentrations of methyl retinoate in binding buffer.

Incubation: Incubate the plate at 4°C for 2-4 hours to reach binding equilibrium.

Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a

vacuum manifold. This separates the receptor-bound radioligand from the unbound

radioligand.

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining

unbound radioligand.

Scintillation Counting: Dry the filters, add scintillation cocktail to each well, and count the

radioactivity using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting the non-specific binding from the total binding.
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For the competition assay, plot the percentage of specific binding against the logarithm of

the methyl retinoate concentration.

Determine the IC₅₀ value (the concentration of methyl retinoate that inhibits 50% of the

specific binding of the radioligand).

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd),

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Mechanism of Action
Methyl retinoate exerts its biological effects primarily by acting as a ligand for the retinoic acid

receptors (RARs), which are members of the nuclear receptor superfamily. There are three

main subtypes of RARs: RARα, RARβ, and RARγ. These receptors function as ligand-

activated transcription factors that regulate the expression of a wide array of genes involved in

cell growth, differentiation, and apoptosis.

The generally accepted mechanism of action for retinoids like methyl retinoate involves the

following steps:

Cellular Uptake and Transport: Methyl retinoate, being lipophilic, can diffuse across the cell

membrane. Inside the cell, it may be hydrolyzed to retinoic acid, or it may interact directly

with cellular retinoic acid-binding proteins (CRABPs) that facilitate its transport to the

nucleus.

Receptor Binding and Activation: In the nucleus, all-trans-retinoic acid (and presumably its

active form derived from methyl retinoate) binds to the ligand-binding domain of an RAR.

Heterodimerization and DNA Binding: The RAR forms a heterodimer with a retinoid X

receptor (RXR). This RAR/RXR heterodimer binds to specific DNA sequences known as

retinoic acid response elements (RAREs) located in the promoter regions of target genes.

Transcriptional Regulation: In the absence of a ligand, the RAR/RXR heterodimer is often

bound to corepressor proteins that inhibit gene transcription. Upon ligand binding, a

conformational change occurs in the RAR, leading to the dissociation of corepressors and

the recruitment of coactivator proteins. This coactivator complex, which often includes

histone acetyltransferases (HATs), modifies chromatin structure, making the DNA more
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accessible for transcription by RNA polymerase II. This ultimately leads to the up- or down-

regulation of target gene expression.

While methyl retinoate is generally considered a pro-drug for retinoic acid, some studies

suggest that ester derivatives of retinoids may have their own unique biological activities or

pharmacokinetic profiles. The precise binding affinities of methyl retinoate for the different

RAR subtypes, in comparison to retinoic acid, are not extensively documented in publicly

available literature and represent an area for further investigation.
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Caption: Workflow for the synthesis of all-trans-methyl retinoate.
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Caption: Simplified signaling pathway of methyl retinoate.

Conclusion
Methyl retinoate, a simple ester of retinoic acid, has been a valuable compound in the field of

retinoid research. Its history is intertwined with the foundational discoveries in vitamin A

chemistry and biology. While often considered a pro-drug for retinoic acid, its distinct
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physicochemical properties and potential for unique biological activities warrant its continued

study. The experimental protocols and mechanistic insights provided in this guide offer a solid

foundation for researchers and drug development professionals to explore the full potential of

methyl retinoate in various therapeutic areas, from dermatology to oncology. Further research

into its specific interactions with RAR subtypes and its comparative effects on gene expression

will undoubtedly unveil new facets of this important retinoid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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